molecular formula C32H36N2O7 B10778193 [(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate

[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate

Cat. No.: B10778193
M. Wt: 560.6 g/mol
InChI Key: XVLMXAUKCDSMMW-YXLARRHKSA-N
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Description

3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate is a complex organic compound belonging to the class of benzophenones. Benzophenones are characterized by a ketone attached to two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate typically involves multiple steps. The starting materials include 3-sec-butyl-4-hydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid. These compounds undergo esterification and amidation reactions under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins involved in disease pathways.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as the cAMP-dependent protein kinase catalytic subunit alpha. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior. The exact mechanism involves binding to the active site of the target protein, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C32H36N2O7

Molecular Weight

560.6 g/mol

IUPAC Name

[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate

InChI

InChI=1S/C32H36N2O7/c1-4-19(2)24-16-22(11-13-27(24)35)31(38)34-26-18-33-15-5-6-29(26)41-32(39)21-9-7-20(8-10-21)30(37)25-17-23(40-3)12-14-28(25)36/h7-14,16-17,19,26,29,33,35-36H,4-6,15,18H2,1-3H3,(H,34,38)/t19-,26+,29+/m0/s1

InChI Key

XVLMXAUKCDSMMW-YXLARRHKSA-N

Isomeric SMILES

CC[C@H](C)C1=C(C=CC(=C1)C(=O)N[C@@H]2CNCCC[C@H]2OC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)O)O

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C(=O)NC2CNCCCC2OC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)O)O

Origin of Product

United States

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